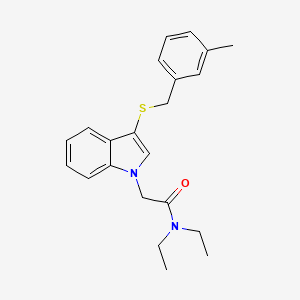

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2OS/c1-4-23(5-2)22(25)15-24-14-21(19-11-6-7-12-20(19)24)26-16-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYJHIVQDPBDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting the indole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Acylation: The final step involves the acylation of the indole derivative with diethylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The indole nitrogen can undergo substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: N-substituted indole derivatives

Scientific Research Applications

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins or receptors. The thioether linkage and acetamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) lowers melting points compared to alkyl or thioether substituents.

- Lipophilicity : Diethylamide groups (as in the target compound) enhance lipophilicity relative to simpler acetamides (e.g., ).

- Core Modifications : Isoindole derivatives (e.g., ) exhibit distinct electronic properties due to their fused aromatic systems.

Key Findings :

- Antioxidant Activity: Derivatives with hydroxyimino and halogenated phenyl groups (e.g., compounds 3a, 3j, 3k in ) showed potent antioxidant activity (IC₅₀ ~10–20 μM in DPPH assays), attributed to electron-donating substituents.

- Anticancer Potential: Indole-oxadiazole hybrids () demonstrated cytotoxicity via reactive oxygen species (ROS) generation, highlighting the role of heterocyclic appendages.

- Structural Limitations: The target compound lacks polar groups (e.g., hydroxyimino), which may limit antioxidant efficacy but improve blood-brain barrier penetration.

Spectroscopic and Analytical Comparisons

NMR and IR Profiles :

- The target compound’s ¹H NMR spectrum would show characteristic indole C–H protons (δ 7.0–7.5 ppm), diethylamide N–CH₂ signals (δ 3.2–3.5 ppm), and 3-methylbenzylthio methyl protons (δ 2.3–2.5 ppm) .

- Compared to N-(1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide (), sulfonyl groups shift indole proton signals upfield (δ 7.8–8.2 ppm), whereas thioethers cause minimal deshielding.

Mass Spectrometry :

- The molecular ion peak (m/z 366.52) would align with the target compound’s molecular weight, while fragmentation patterns would highlight loss of the diethylamide group (-99 Da) .

Biological Activity

N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide is an organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the indole core and thioether linkage, suggest possible interactions with various biological targets.

Chemical Structure and Properties

The compound can be described by its IUPAC name: N,N-diethyl-2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]acetamide . The molecular formula is , and it possesses a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| CAS Number | 877658-45-2 |

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes, receptors, or ion channels. The indole structure can mimic tryptophan, allowing it to bind to tryptophan-binding proteins or receptors. The thioether linkage may enhance binding affinity and specificity, potentially leading to significant biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:

Preliminary studies suggest that this compound has potential antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, showcasing promising results in inhibiting growth.

2. Anticancer Properties:

The compound has been investigated for its anticancer effects, particularly in targeting cancer cell lines. Studies have shown that it may induce apoptosis in certain cancer cells, highlighting its potential as a therapeutic agent in oncology.

3. Analgesic and Anti-inflammatory Effects:

Research into the analgesic and anti-inflammatory properties of this compound suggests that it may modulate pain pathways and reduce inflammation, making it a candidate for pain management therapies.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of the compound against common pathogens. The results indicated significant inhibition of bacterial growth at various concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound effectively inhibited the proliferation of cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, with IC50 values indicating effective concentrations for therapeutic applications.

Case Study 3: Pain Relief Mechanism

Research focused on the analgesic properties revealed that this compound modulates pain receptors, providing relief in animal models of inflammatory pain.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N,N-diethyl-3-methylbenzamide | Moderate | Antimicrobial |

| N,N-diethyl-2-(3-benzylthio)-1H-indol-1-ylacetamide | High | Anticancer |

| N,N-diethyl-2-(3-(phenylthio)-1H-indol-1-yl)acetamide | Moderate | Anti-inflammatory |

Q & A

Q. What synthetic strategies are recommended for preparing N,N-diethyl-2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-((3-methylbenzyl)thio)-1H-indole with N,N-diethyl-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction optimization should focus on temperature (80–100°C), stoichiometric ratios (1:1.2 for indole:chloroacetamide), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization via FT-IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (indole NH at δ 10–12 ppm, diethyl groups at δ 1.0–1.3 ppm), and HRMS ensures purity .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the molecular geometry using SHELX programs (SHELXL for refinement; R-factor < 5%) to confirm stereochemistry and intermolecular interactions .

- NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to verify thioether linkage (δ 3.8–4.2 ppm for SCH₂) and acetamide moiety .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 385.2 [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the antioxidant activity of this compound in vitro?

- Methodological Answer : Use the DPPH radical scavenging assay (measure IC₅₀ at 517 nm) and FRAP assay (ferric to ferrous reduction at 593 nm). Compare results to standards like ascorbic acid. Ensure consistency by triplicate measurements and solvent controls (e.g., DMSO < 1% v/v). Structure-activity relationships (SAR) can link substituents (e.g., electron-withdrawing groups on the benzyl ring) to enhanced activity .

Advanced Research Questions

Q. How can computational tools like MetaSite improve metabolic stability predictions for this compound?

- Methodological Answer : MetaSite identifies metabolic soft spots by simulating cytochrome P450 interactions. For this compound, prioritize oxidation at the indole sulfur or N-deethylation. Validate predictions with human liver microsomes (HLM) and LC-MS/MS to quantify metabolite formation. Replace labile groups (e.g., fluorination of the benzyl ring) to reduce clearance rates .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or crystal packing. Recalculate DFT-based NMR (B3LYP/6-311++G(d,p)) with explicit solvent models (e.g., PCM for DMSO). For IR, compare experimental peaks to vibrational modes from frequency calculations. Cross-validate with X-ray data to rule out conformational artifacts .

Q. How can crystallographic refinement challenges (e.g., twinning) be addressed for this compound?

- Methodological Answer : For twinned crystals, use SHELXL's TWIN/BASF commands. Apply restraints to anisotropic displacement parameters (ADPs) and validate with Rint (< 0.05) and GooF (≈1.0). Check for pseudo-merohedral twinning using PLATON's TwinRotMat. Refinement convergence requires high-resolution data (> 0.8 Å) and hydrogen atom placement via riding models .

Q. What in silico methods predict binding affinity to biological targets (e.g., COX-2)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB: 3LN1). Optimize the compound’s pose by aligning the indole core with the enzyme’s hydrophobic pocket. Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD < 2 Å). Compare binding free energies (MM-PBSA) to known inhibitors (e.g., celecoxib) .

Q. How can this compound be radiolabeled for pharmacokinetic studies in vivo?

- Methodological Answer : Introduce ¹⁸F via nucleophilic aromatic substitution using a precursor with a trimethylammonium leaving group. Optimize labeling efficiency (≥ 70%) in anhydrous DMF with Kryptofix 222. Validate radiochemical purity (> 95%) via radio-HPLC and assess biodistribution in rodent models using PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.